4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide, also known as CFMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is its potential use as a tool compound in scientific research. This compound can be used to study the mechanisms of action of certain enzymes and pathways in cells. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of this compound derivatives that have improved solubility and potency. Another area of research is the investigation of this compound's potential use in combination with other anticancer agents to enhance their efficacy. Furthermore, this compound could be studied for its potential use in other fields, such as material science and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, material science, and environmental science make it a compound of interest for further investigation. Future research on this compound could lead to the development of new drugs and materials that have important applications in various fields.
Scientific Research Applications
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been investigated for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c1-9-2-4-11(19(21)22)7-14(9)18-15(20)12-5-3-10(8-17)6-13(12)16/h2-7H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDNEKPVVGWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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